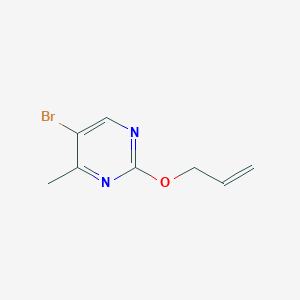
4-乙炔基-2-甲氧基-1-甲苯
描述
4-Ethynyl-2-methoxy-1-methylbenzene is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethynyl-2-methoxy-1-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethynyl-2-methoxy-1-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
4-乙炔基-2-甲氧基-1-甲苯:是一种芳香炔烃衍生物,在有机合成中起着至关重要的作用。 它可以与重氮化合物发生环加成反应生成环加成产物 。这些反应在创建复杂的有机分子方面至关重要,这些有机分子可以作为药物和其他有机化合物的构建块。
药物化学
在药理学中,这种化合物可用于合成新的具有药理活性的分子。 例如,它已被用于制备5-氯-3-[(4-甲氧基-2-甲基苯基)乙炔基]吡啶-2-胺,该化合物可以进一步修饰以开发新的药物 。
材料科学
4-乙炔基-2-甲氧基-1-甲苯能够与其他有机分子形成稳定的包合物,这在材料科学中可以得到利用。 这些配合物可用于创建新型有机框架,这些框架在气体存储、催化和作为传感器方面有应用.
分析化学
在分析化学中,4-乙炔基-2-甲氧基-1-甲苯的衍生物可以用作标准品或试剂。 它们结构清晰且性能良好,使其可用于 HPLC、LC-MS 和 UPLC 等方法来鉴定和定量其他物质 。
亲电芳香取代反应
这种化合物可以发生亲电芳香取代反应,这是苯化学的基石。 这些反应对于修饰苯环并引入新的官能团至关重要,这些官能团可以改变分子的物理和化学性质,使其适用于各种应用 。
绿色化学
该化合物在绿色化学中的潜力体现在它通过环保的方法合成新分子的应用中。 例如,它可以参与肽三唑的绿色合成,肽三唑在开发心血管疾病的治疗方法中很重要 。
作用机制
Target of Action
As an aromatic acetylene derivative, it is likely to interact with various enzymes and receptors in the body .
Mode of Action
It is known that aromatic acetylene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It is known that aromatic acetylene derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Its physical properties such as its solid form and low melting point (30-34 °c) suggest that it may have good bioavailability .
Result of Action
It has been reported to afford cycloadducts when it reacts with 2-diazo-5,5-dimethylcyclohexanedione .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Ethynyl-2-methoxy-1-methylbenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .
生化分析
Biochemical Properties
4-Ethynyl-2-methoxy-1-methylbenzene plays a significant role in biochemical reactions due to its reactive ethynyl group. This compound can participate in cycloaddition reactions, forming cycloadducts with other molecules. For instance, its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) has been reported to afford cycloadducts . The interactions of 4-Ethynyl-2-methoxy-1-methylbenzene with enzymes, proteins, and other biomolecules are primarily driven by its ability to form covalent bonds through the ethynyl group. These interactions can lead to modifications in the structure and function of the biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of 4-Ethynyl-2-methoxy-1-methylbenzene on cellular processes are multifaceted. This compound can influence cell function by interacting with cellular proteins and enzymes, potentially altering cell signaling pathways, gene expression, and cellular metabolism. The presence of the methoxy group may also contribute to its ability to modulate cellular activities. Studies have shown that compounds with similar structures can affect the expression of specific genes and proteins, leading to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, 4-Ethynyl-2-methoxy-1-methylbenzene exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules via the ethynyl group. This interaction can result in the inhibition or activation of enzymes, depending on the nature of the target molecule. Additionally, the compound’s ability to form cycloadducts with other molecules can lead to structural changes in the target biomolecules, further influencing their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethynyl-2-methoxy-1-methylbenzene can change over time due to its stability and degradation properties. The compound is known to be stable under standard storage conditions, with a melting point of 30-34°C . Its reactivity, particularly the ethynyl group, may lead to gradual degradation over extended periods. Long-term studies have shown that the compound can maintain its activity in vitro, but its effects may diminish over time due to degradation processes.
Dosage Effects in Animal Models
The effects of 4-Ethynyl-2-methoxy-1-methylbenzene in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects on cellular function and overall health. At higher doses, it can lead to significant changes in cellular activities, including potential toxic or adverse effects. Studies have indicated that high doses of similar compounds can cause oxidative stress and damage to cellular structures, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
4-Ethynyl-2-methoxy-1-methylbenzene is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ethynyl group allows it to participate in enzymatic reactions, leading to the formation of metabolites that can further influence metabolic flux and metabolite levels. The methoxy group may also play a role in modulating the compound’s interactions with metabolic enzymes, affecting its overall metabolic profile .
Transport and Distribution
Within cells and tissues, 4-Ethynyl-2-methoxy-1-methylbenzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The compound’s structure, particularly the ethynyl and methoxy groups, influences its affinity for different transporters and binding proteins, affecting its distribution and accumulation within cells .
Subcellular Localization
The subcellular localization of 4-Ethynyl-2-methoxy-1-methylbenzene is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its effects. The presence of the methoxy group may enhance its ability to localize to certain subcellular regions, influencing its activity and function .
属性
IUPAC Name |
4-ethynyl-2-methoxy-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-4-9-6-5-8(2)10(7-9)11-3/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYSLTRJAQVAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1450644.png)
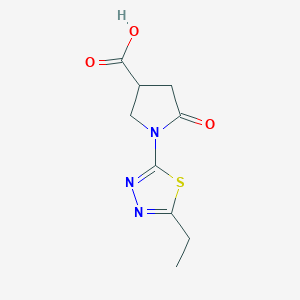
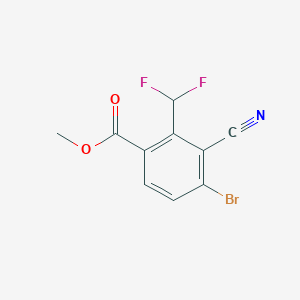
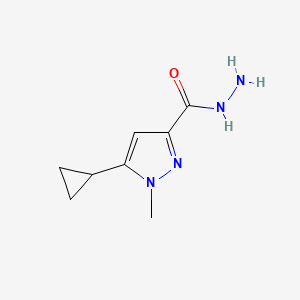

![(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate](/img/structure/B1450655.png)
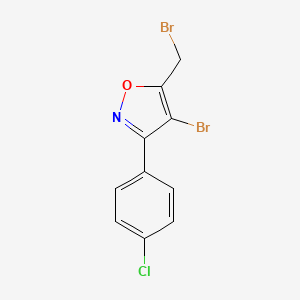
![N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1450657.png)
![ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1450658.png)
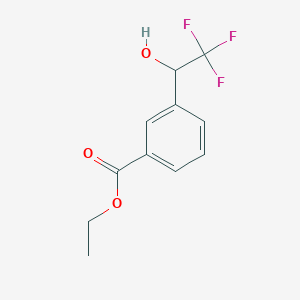
![Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1450662.png)

